molecular formula C12H14N4O2 B015027 6-Amino-1-benzyl-5-methylaminouracil CAS No. 72816-88-7

6-Amino-1-benzyl-5-methylaminouracil

Cat. No. B015027
CAS RN: 72816-88-7
M. Wt: 246.27 g/mol
InChI Key: HMRFBSJXLDMJAC-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-methylaminouracil (6-ABMU) is an organic compound belonging to the class of compounds known as aminouracils. It is a derivative of the naturally occurring amino acid uracil and is used as a building block for the synthesis of pharmaceuticals and other compounds. 6-ABMU has been widely studied for its potential therapeutic uses and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis of Fused Di- and Tricyclic Pyrimidines

The compound is used as a precursor for the synthesis of fused di- and tricyclic pyrimidines . The treatment of 1-benzyl-, or 1-methyl-6-chlorouracil with nucleophilic primary amines followed by nitrosation, reduction, formylation and dehydro-cyclisation leads to xanthines .

Synthesis of Bicyclic and Tricyclic Fused Pyrimidine Derivatives

Bicyclic and tricyclic fused pyrimidine derivatives have received much attention in connection with biologically significant systems such as purines, pteridines and alloxazines . The synthesis of these categories has been accomplished by the cyclisation of 6-aminouracil derivatives and ring transformation of other fused pyrimidine-2,4-diones .

Synthesis of 3,9-Disubstituted Xanthines

The synthesis of 3,9-disubstituted xanthines has been performed by various approaches . One of the methods involves the reaction of 1-substituted-6-chlorouracils with methylamine and N-methyl benzylamine respectively where the 6-amino compounds were obtained in a good yield .

Synthesis of 5-Deazaflavins

It was found that the intramolecular cyclisation of 6-(N-alkylanilino)uracils with dimethylformamide (DMF)-POCl3 or with o-haloarylaldehydes in DMF or with benzaldehydes in acetic acid or 6-aminouracils with oxazinanes afford 5-deazaflavins .

Synthesis of Dipyrido[2,3-d:6,5-d’] Dipyrimidine

Stirring a solution of 6-amino-1- with an aryl aldehyde at room temperature in methanol containing a few drops of hydrochloric acid affords 5,10-dihydrodipyrido[2,3-d:6,5-d’] dipyrimidine .

Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones

Stirring a mixture of 6-amino-1-(2-chlorobenzyl)uracil with an equimolar amount of a primary aromatic or aliphatic amine and excess of formalin in the presence of acetic acid at room temperature affords pyrimido[4,5-d]pyrimidine-2,4-diones .

properties

IUPAC Name

6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRFBSJXLDMJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352418
Record name 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyl-5-methylaminouracil

CAS RN

72816-88-7
Record name 6-Amino-5-(methylamino)-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72816-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Amino-1-benzyl-5-bromouracil (134 g) was stirred with 40% aqueous methylamine solution (750 ml) for 24 hours. After cooling to 5° C., the precipitate was filtered and dried under suction to provide 6-amino-1-benzyl-5-methylaminouracil (55 g).
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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